molecular formula C17H19F2NO4S B3013496 1-(2,5-difluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide CAS No. 1788847-31-3

1-(2,5-difluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide

Cat. No.: B3013496
CAS No.: 1788847-31-3
M. Wt: 371.4
InChI Key: SZAUSMGOEQFXEQ-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H19F2NO4S and its molecular weight is 371.4. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Self-Assemblies : Diethyltin(methoxy)methanesulfonate has been shown to react with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies. These compounds, characterized by IR, NMR, and X-ray crystallographic studies, demonstrate significant structural motifs and potential for creating supramolecular structures with applications in material science and catalysis (Shankar et al., 2011).

  • One-Step Synthesis of 1-Methylsulfonyl-indoles : Research has developed a one-step synthesis method for 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, showcasing the potential of methanesulfonamide derivatives in synthesizing complex heterocyclic compounds. This method offers a streamlined approach to obtaining compounds with potential biological activity and pharmaceutical applications (Sakamoto et al., 1988).

  • Asymmetric Hydrogenation Catalysis : A study on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones using a specific methanesulfonyl-based catalyst demonstrates the utility of methanesulfonamide derivatives in catalysis. The process yields high enantioselectivity, highlighting the potential for methanesulfonamide derivatives in stereoselective synthesis and their role in developing pharmaceuticals (Ohkuma et al., 2007).

  • Chemoselective N-Acylation Reagents : The development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the chemoselectivity of methanesulfonamide derivatives as N-acylation reagents. This research opens up new pathways for selective acylation reactions, crucial in the synthesis of peptides and amide bonds in organic chemistry (Kondo et al., 2000).

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO4S/c1-23-16-6-4-3-5-14(16)17(24-2)10-20-25(21,22)11-12-9-13(18)7-8-15(12)19/h3-9,17,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAUSMGOEQFXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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